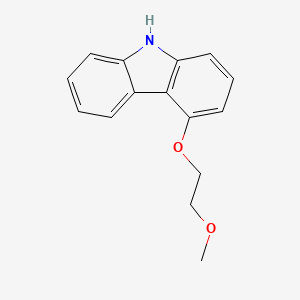

4-(Ethylenediol-methoxy)-9H-carbazole

Description

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

4-(2-methoxyethoxy)-9H-carbazole |

InChI |

InChI=1S/C15H15NO2/c1-17-9-10-18-14-8-4-7-13-15(14)11-5-2-3-6-12(11)16-13/h2-8,16H,9-10H2,1H3 |

InChI Key |

KTIYQQQJGZGHHG-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CC=CC2=C1C3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Starting Material: 4-Hydroxy-9H-carbazole

The synthesis typically begins with 4-hydroxy-9H-carbazole, which provides the reactive phenolic hydroxyl group at the 4-position for further functionalization.

Epoxide Formation via Reaction with Epichlorohydrin

A key step involves the reaction of 4-hydroxy-9H-carbazole with epichlorohydrin to introduce the ethylenediol-methoxy moiety in an epoxide form (4-(2,3-epoxypropoxy)-9H-carbazole). This reaction is conducted in the presence of a base and an organic solvent, typically under mild temperature conditions:

-

- Temperature: 10–30 °C

- Solvent: Water-miscible organic solvents such as isopropyl alcohol (preferred for eco-friendliness)

- Base: Inorganic bases (e.g., sodium hydroxide) or organic bases to deprotonate the phenol and facilitate nucleophilic substitution

- Duration: Monitored by Thin Layer Chromatography (TLC) until completion (usually a few hours)

-

- 4-Hydroxy-9H-carbazole is suspended in the solvent with the base.

- Epichlorohydrin is added slowly to control the exotherm.

- The reaction proceeds to form 4-(2,3-epoxypropoxy)-9H-carbazole, which precipitates out.

- The solid is filtered, washed with water and solvent, and dried.

Conversion of Epoxide to Ethylenediol-Methoxy Derivative

The epoxide ring in 4-(2,3-epoxypropoxy)-9H-carbazole can be opened under controlled conditions to yield the ethylenediol-methoxy substituent. This step is often integrated into further synthetic transformations, such as amine coupling to form carvedilol, but can be isolated if desired.

Detailed Synthetic Route Summary

Reaction Mechanism Insights and Optimization

- Base Selection: Organic bases such as N,N-diisopropylethylamine or tertiary amines (e.g., triethylamine, tribenzylamine) are preferred to control reaction rates and minimize impurities.

- Solvent Choice: Ethereal solvents like monoglyme are favored for the coupling steps involving the epoxide, while water-miscible alcohols are used for epoxide formation.

- Temperature Control: Mild temperatures during epoxide formation prevent side reactions; elevated temperatures (80–85 °C) facilitate amine coupling or epoxide ring-opening.

- Purification: Recrystallization from ethyl acetate or similar solvents yields high purity products (up to 99.6% purity), essential for pharmaceutical applications.

Representative Experimental Procedure (Adapted from Patent Literature)

Preparation of 4-(2,3-Epoxypropoxy)-9H-carbazole

- Charge 4-hydroxy-9H-carbazole (100 g) in isopropyl alcohol (sufficient volume).

- Add sodium hydroxide pellets to achieve pH ~12.

- Slowly add epichlorohydrin (excess) at 10–30 °C with stirring.

- Monitor reaction by TLC until complete consumption of starting phenol.

- Filter precipitated product, wash with water and isopropyl alcohol.

- Dry at 50–55 °C for 4–5 hours.

- Yield: ~80%, mp 133 °C.

Conversion to Ethylenediol-Methoxy Derivative (via ring-opening)

- Dissolve epoxide intermediate in monoglyme or ethereal solvent.

- Add nucleophile (e.g., amine or ethylene glycol derivatives) with organic base (1 equivalent).

- Heat to 80–85 °C for 8–12 hours.

- Cool and add ethyl acetate to precipitate product.

- Filter, wash, and recrystallize from ethyl acetate.

- Yield: 36–85% depending on step and purity requirements.

Data Table: Reaction Parameters and Outcomes

| Parameter | Epoxide Formation | Epoxide Ring-Opening / Coupling |

|---|---|---|

| Starting Material | 4-Hydroxy-9H-carbazole | 4-(2,3-Epoxypropoxy)-9H-carbazole |

| Reagents | Epichlorohydrin, NaOH | Nucleophile (amine), Organic base |

| Solvent | Isopropyl alcohol | Monoglyme, ethereal solvents |

| Temperature | 10–30 °C | 80–85 °C |

| Reaction Time | Several hours (TLC monitored) | 8–12 hours |

| Yield | ~80% | 36–85% |

| Purification | Filtration, washing, drying | Recrystallization from ethyl acetate |

| Product Purity | >98% (after purification) | Up to 99.6% |

Summary and Research Findings

- The preparation of this compound involves initial formation of an epoxide intermediate via reaction of 4-hydroxy-9H-carbazole with epichlorohydrin under basic conditions.

- Subsequent nucleophilic ring-opening of the epoxide introduces the ethylenediol-methoxy functionality or related substituents.

- Organic bases and ethereal solvents optimize the ring-opening step, improving yield and minimizing impurities.

- Purification by recrystallization ensures high purity, suitable for pharmaceutical synthesis.

- The processes are scalable and reproducible, with eco-friendly solvent options like isopropyl alcohol enhancing sustainability.

- These methodologies are well-documented in patent literature related to carvedilol synthesis, providing a robust foundation for preparation of related carbazole derivatives.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylenediol-methoxy)-9H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or silver oxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Substitution reactions can occur at the methoxy or ethylenediol groups, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acetone or silver oxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic reagents like sodium methoxide or electrophilic reagents like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield products like 9,9’-bicarbazyl, while substitution reactions can introduce various functional groups to the carbazole core .

Scientific Research Applications

4-(Ethylenediol-methoxy)-9H-carbazole has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and materials.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells

Mechanism of Action

The mechanism of action of 4-(Ethylenediol-methoxy)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in optoelectronic applications. In biological systems, it may interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Carbazole derivatives are distinguished by substituent type, position, and functional groups. Key analogues include:

Key Observations :

- Antimicrobial Activity: Derivatives with flexible alkoxy chains (e.g., 4-[4-(benzylamino)butoxy]-9H-carbazole) exhibit strong activity against Gram-positive bacteria (S. The ethylenediol-methoxy group, if functionalized with antimicrobial motifs, could enhance hydrophilicity and target binding.

- Electronic Properties : Bulky substituents (e.g., tert-butyl, triphenylsilyl) improve thermal stability and charge transport in OLEDs. For example, 3,6-bis(triphenylsilyl)-9H-carbazole shows balanced hole/electron mobilities (1.3×10⁻³ cm²/V·s) .

- Synthetic Flexibility : Epoxide-containing derivatives (e.g., 4-(oxiranylmethoxy)-9H-carbazole) serve as intermediates for regioselective ring-opening reactions , suggesting ethylenediol-methoxy could enable similar modular derivatization.

Antimicrobial Efficacy (MIC Values) :

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

|---|---|---|---|

| 4-[4-(Benzylamino)butoxy]-9H-carbazole | 32 | >64 | 64 |

| Ciprofloxacin (Control) | 0.5 | 0.125 | N/A |

| Amphotericin B (Control) | N/A | N/A | 1 |

Notable Trends:

- Carbazole derivatives with cationic side chains (e.g., benzylamine) disrupt bacterial membranes, explaining their potency against S. aureus .

- Gram-negative bacteria exhibit higher resistance due to outer membrane impermeability, a challenge for ethylenediol-methoxy derivatives unless paired with permeabilizing groups.

Performance in OLEDs :

| Compound | HOMO/LUMO (eV) | External Quantum Efficiency | Application |

|---|---|---|---|

| 9-(4-Biphenyl)-9H-carbazole | -5.3/-2.1 | 1.5 lm/W | Blue electroluminescence |

| 3,6-Bis(triphenylsilyl)-9H-carbazole | -5.6/-2.4 | 1.3×10⁻³ cm²/V·s (mobility) | Hole/electron transport |

| Cz9Ph2B (dimesitylborane-functionalized) | -5.4/-2.3 | 8% (PhOLEDs) | Red phosphorescent hosts |

Q & A

Q. What are common synthetic methodologies for preparing 4-(Ethylenediol-methoxy)-9H-carbazole derivatives?

Derivatives of this compound are typically synthesized via cross-coupling reactions. For example:

- Ullmann coupling using copper catalysts in polar solvents (e.g., DMF) to attach aryl groups to the carbazole core .

- Suzuki-Miyaura reactions employing palladium catalysts for boron-substituted intermediates, with purification via column chromatography . Reaction progress is monitored using thin-layer chromatography (TLC) with silica-coated plates and solvent systems optimized for polarity .

Q. How is X-ray crystallography applied to determine the molecular structure of carbazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) is widely used. Key steps include:

- Data collection using Bruker APEX4 detectors .

- Structure refinement via SHELXL (part of the SHELX suite) to optimize bond lengths and angles, as demonstrated for 9-(4-methoxyphenyl)-9H-carbazole (e.g., C2–C1–N1 bond angle: 129.2°) .

- Validation using tools like CrystalExplorer17 for Hirshfeld surface analysis .

Q. What spectroscopic techniques are essential for characterizing carbazole derivatives?

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.26 ppm in CDCl₃) .

- 2D NMR (HMBC, HSQC) : Resolves regiochemistry, as shown for triazole-linked carbazoles via ¹H-¹⁵N correlations .

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Q. How are carbazole derivatives utilized in materials science applications?

- Host materials in OLEDs : Derivatives like 9-[4-(1H-imidazol-1-yl)phenyl]-9H-carbazole serve as emissive layer components due to their electron-transport properties .

- Electrochemical sensors : Carbazole-based molecularly imprinted polymers (MIPs) detect drug substances via redox-active monomers .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in cycloaddition reactions involving carbazole derivatives?

- 1,3-Dipolar cycloaddition : Regioisomeric ratios (e.g., 80:20) are controlled by steric/electronic effects. The major isomer is identified via HMBC correlations, such as triazole protons coupling with carbazole carbons .

- Computational modeling (DFT) predicts transition-state energies to guide solvent and catalyst selection .

Q. What strategies resolve contradictions in crystallographic vs. computational bond-length data?

Discrepancies arise from crystal packing effects. Mitigation involves:

- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals forces) .

- Multi-conformer DFT optimization comparing gas-phase and solid-state geometries .

Q. How are carbazole derivatives evaluated for biological activity?

- Antimicrobial assays : Derivatives like 4-[4-(benzylamino)butoxy]-9H-carbazole are tested against bacterial strains via broth microdilution (MIC values) .

- Molecular docking : AutoDock/Vina simulates binding to targets (e.g., M1-muscarinic receptor) using PDB 5cxv, validated by RMSD calculations .

Q. What advanced techniques improve the sensitivity of carbazole-based chemosensors?

- Electropolymerization : Enhances surface area for analyte binding (e.g., carbazole-thiophene MIPs) .

- Impedance spectroscopy : Detects low-concentration analytes (e.g., dopamine) via charge-transfer resistance changes .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.